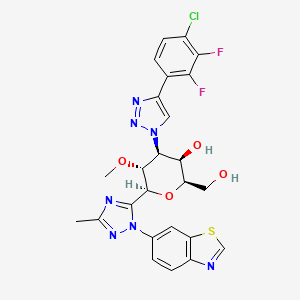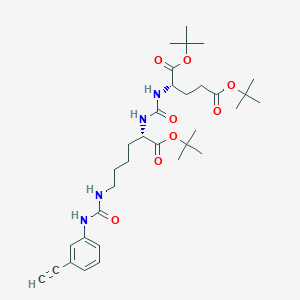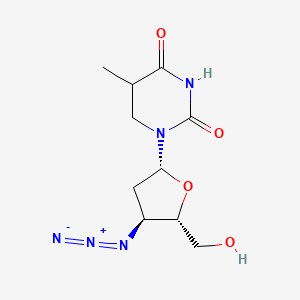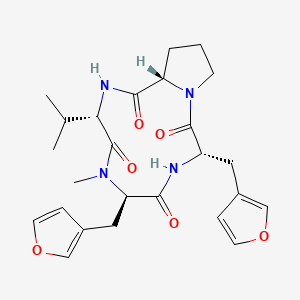
Galectin-3-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galectin-3-IN-3 is a small molecule inhibitor specifically designed to target and inhibit the activity of galectin-3, a protein involved in various physiological and pathological processes. Galectin-3 is known for its role in cell-cell adhesion, cell-matrix interactions, immune response modulation, and apoptosis regulation. The inhibition of galectin-3 has been explored for therapeutic applications in diseases such as cancer, fibrosis, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galectin-3-IN-3 typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and specificity towards galectin-3. This step often involves selective halogenation, alkylation, or acylation reactions.
Purification: The final compound is purified using techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Galectin-3-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of galectin-3 in biochemical pathways and to develop new synthetic methodologies for galectin inhibitors.
Biology: Employed in cell-based assays to investigate the biological functions of galectin-3, including its role in cell adhesion, migration, and apoptosis.
Medicine: Explored as a therapeutic agent for treating diseases such as cancer, fibrosis, and chronic inflammation. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting galectin-3-related pathologies .
Mechanism of Action
Galectin-3-IN-3 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby preventing its interaction with glycosylated ligands on cell surfaces. This inhibition disrupts galectin-3-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The molecular targets and pathways involved include:
Inhibition of cell-cell and cell-matrix interactions: By blocking galectin-3, this compound prevents the formation of cell aggregates and the attachment of cells to the extracellular matrix.
Modulation of immune response: this compound can alter the activity of immune cells, reducing inflammation and promoting immune tolerance.
Induction of apoptosis: In cancer cells, this compound can trigger programmed cell death by disrupting galectin-3’s anti-apoptotic functions
Comparison with Similar Compounds
Galectin-3-IN-3 is part of a broader class of galectin inhibitors, each with unique structural features and biological activities. Similar compounds include:
Galectin-3-IN-1: Another potent inhibitor with a different core structure, offering alternative binding interactions with galectin-3.
Galectin-3-IN-2: Known for its higher selectivity towards galectin-3 compared to other galectins, making it a valuable tool for studying galectin-3-specific functions.
Galectin-3-IN-5: A recently developed inhibitor with improved pharmacokinetic properties, enhancing its potential for clinical use .
Properties
Molecular Formula |
C25H22ClF2N7O4S |
|---|---|
Molecular Weight |
590.0 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-6-[2-(1,3-benzothiazol-6-yl)-5-methyl-1,2,4-triazol-3-yl]-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-2-(hydroxymethyl)-5-methoxyoxan-3-ol |
InChI |
InChI=1S/C25H22ClF2N7O4S/c1-11-30-25(35(32-11)12-3-6-15-18(7-12)40-10-29-15)24-23(38-2)21(22(37)17(9-36)39-24)34-8-16(31-33-34)13-4-5-14(26)20(28)19(13)27/h3-8,10,17,21-24,36-37H,9H2,1-2H3/t17-,21+,22+,23-,24-/m1/s1 |
InChI Key |
UWRDJBIKYULHHZ-JQSHXNIYSA-N |
Isomeric SMILES |
CC1=NN(C(=N1)[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |
Canonical SMILES |
CC1=NN(C(=N1)C2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)


![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)
![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)






![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)
